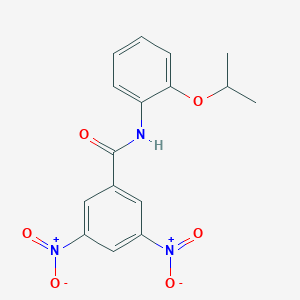
N-(2-ISOPROPOXYPHENYL)-3,5-DINITROBENZAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-ISOPROPOXYPHENYL)-3,5-DINITROBENZAMIDE is an organic compound with the molecular formula C16H15N3O6 and a molecular weight of 345.31 g/mol. This compound is known for its applications in various scientific research fields due to its unique chemical properties.
准备方法
The synthesis of N-(2-ISOPROPOXYPHENYL)-3,5-DINITROBENZAMIDE typically involves nitration reactions followed by amide formation. The nitration of benzene derivatives can be achieved using a mixture of concentrated nitric acid and sulfuric acid. The resulting dinitro compound is then reacted with 2-isopropoxyaniline under appropriate conditions to form the desired benzamide . Industrial production methods may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity.
化学反应分析
N-(2-ISOPROPOXYPHENYL)-3,5-DINITROBENZAMIDE undergoes various types of chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing nitro groups.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents used in these reactions include hydrogen gas, metal hydrides, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
N-(2-ISOPROPOXYPHENYL)-3,5-DINITROBENZAMIDE has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard for determining the standard molar enthalpy of combustion and formation.
Biology: The compound has been studied for its potential to inhibit the replication of viruses, including the Hepatitis C virus.
Medicine: Research is ongoing to explore its potential therapeutic applications due to its antiviral properties.
Industry: It may be used in the development of new materials and chemical processes.
作用机制
The mechanism by which N-(2-ISOPROPOXYPHENYL)-3,5-DINITROBENZAMIDE exerts its effects involves the interaction with specific molecular targets and pathways. For example, its antiviral activity is believed to be due to the inhibition of viral replication processes, although the exact molecular targets are still under investigation .
相似化合物的比较
N-(2-ISOPROPOXYPHENYL)-3,5-DINITROBENZAMIDE can be compared with other similar compounds such as:
3,5-dinitro-N-(1-phenylethyl)benzamide: This compound also contains dinitro groups and a benzamide structure but differs in the substituent on the amide nitrogen.
3,5-dinitro-N-(2-methoxyphenyl)benzamide: Similar in structure but with a methoxy group instead of an isopropoxy group.
The uniqueness of this compound lies in its specific substituents, which can influence its chemical reactivity and biological activity .
属性
分子式 |
C16H15N3O6 |
|---|---|
分子量 |
345.31g/mol |
IUPAC 名称 |
3,5-dinitro-N-(2-propan-2-yloxyphenyl)benzamide |
InChI |
InChI=1S/C16H15N3O6/c1-10(2)25-15-6-4-3-5-14(15)17-16(20)11-7-12(18(21)22)9-13(8-11)19(23)24/h3-10H,1-2H3,(H,17,20) |
InChI 键 |
CCQALPQJTBAZCP-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=CC=C1NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
规范 SMILES |
CC(C)OC1=CC=CC=C1NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


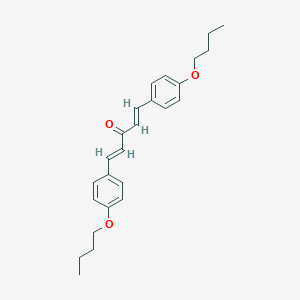
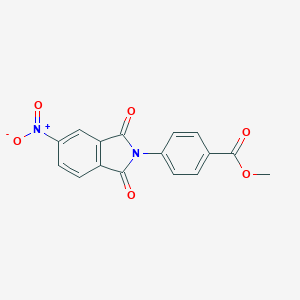
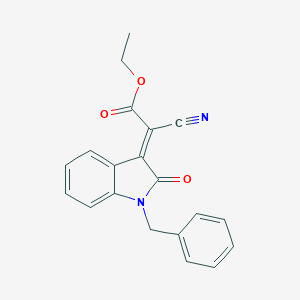
![5-[3-(3-amino-1H-1,2,4-triazol-5-yl)propyl]-1H-1,2,4-triazol-3-amine](/img/structure/B399955.png)
![N'-[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-nitrobenzohydrazide](/img/structure/B399957.png)
![5-(4-fluorobenzoyl)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B399958.png)
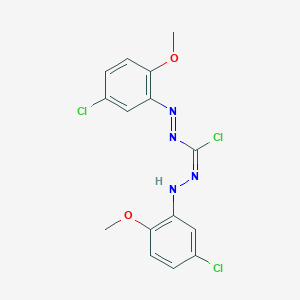

![N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}furan-2-carboxamide](/img/structure/B399965.png)
![8-ethoxy-5-(2-iodobenzoyl)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B399968.png)
![Tetramethyl 5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B399969.png)
![4,4,7-trimethyl-5-(phenylacetyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B399970.png)
![8-methoxy-4,4-dimethyl-5-(3-phenylpropanoyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B399972.png)
![5-{3-nitrobenzoyl}-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B399973.png)
